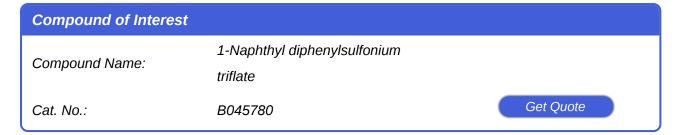




Application Notes and Protocols for Sulfonium Triflates in EUV Lithography

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of sulfonium triflates as photoacid generators (PAGs) in Extreme Ultraviolet (EUV) lithography. The information is targeted toward researchers and professionals in materials science, semiconductor manufacturing, and related fields.

Introduction to Sulfonium Triflates in EUV Lithography

Extreme Ultraviolet (EUV) lithography is a next-generation patterning technology that utilizes EUV light with a wavelength of 13.5 nm to create smaller and more powerful microprocessors. A critical component in the EUV lithography process is the photoresist, a light-sensitive material that records the pattern projected onto the wafer. Chemically amplified resists (CARs) are the most common type of photoresist used in EUV lithography, and their performance is highly dependent on the choice of photoacid generator (PAG).

Sulfonium triflates, such as triphenylsulfonium triflate, are a class of ionic PAGs widely employed in CAR formulations for EUV lithography.[1] Upon exposure to EUV radiation, these compounds undergo a chemical reaction to generate a strong acid. This photogenerated acid then acts as a catalyst in the surrounding polymer matrix of the photoresist during a subsequent heating step, known as the post-exposure bake (PEB).[2] The acid-catalyzed



reaction alters the solubility of the polymer, allowing for the selective removal of either the exposed or unexposed regions of the photoresist during the development process, thus transferring the desired pattern to the wafer.

Experimental Protocols

The following protocols are synthesized from various sources to provide a comprehensive guide for working with sulfonium triflate-based EUV photoresists.

Photoresist Formulation

A typical negative-tone EUV photoresist formulation using triphenylsulfonium triflate as the PAG is provided below. This formulation is based on a polyvinylphenol polymer and a melamine derivative as a crosslinker.

Materials:

- Propylene glycol methyl ether acetate (PGMEA)
- Polyvinylphenol polymer (PVP), M.W. 8000
- Melamine derivative (crosslinker)
- Triphenylsulfonium triflate (PAG)

Equipment:

- Analytical balance
- Magnetic stirrer and stir bar
- Beaker
- 0.20 μm filter

Protocol:

To 110 g of PGMEA, add 10 g of polyvinylphenol polymer.



- Add 1 g of the melamine derivative.
- Add 0.5 g of triphenylsulfonium triflate.[3]
- Stir the mixture until all components are completely dissolved.
- Filter the resulting mixture through a 0.20 μm filter to obtain the final photoresist composition. [3]

Component	Amount (g)	Weight % (based on solids)
Polyvinylphenol Polymer (PVP)	10	86.96%
Melamine Derivative	1	8.70%
Triphenylsulfonium Triflate	0.5	4.34%
Solvent		
PGMEA	110	-

Table 1: Example of a negative-tone EUV photoresist formulation.[3]

Wafer Processing

This protocol outlines the key steps for patterning a silicon wafer using the formulated photoresist.

Equipment:

- · Spin coater
- · Hot plate
- EUV exposure tool
- Development station

Protocol:



- Coating: Apply the photoresist composition to a silicon wafer and spin-coat to achieve the desired film thickness.
- Post-Application Bake (PAB): Bake the coated wafer on a hot plate at 140°C for 90 seconds to remove the solvent.[4]
- Exposure: Expose the photoresist film to EUV radiation in a patterned manner. The required dose will depend on the specific resist formulation and desired feature size.
- Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hot plate at 140°C for 90 seconds.[4] This step drives the acid-catalyzed cross-linking reaction in the exposed regions.
- Development: Develop the wafer in a 2.38 wt% tetramethylammonium hydroxide (TMAH) solution to remove the unexposed regions of the photoresist, revealing the patterned features.[4]

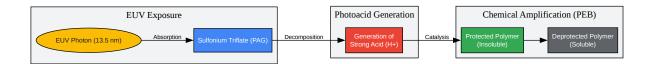
Process Step	Temperature (°C)	Time (seconds)	Purpose
Post-Application Bake	140	90	Remove solvent from the photoresist film
Post-Exposure Bake	140	90	Drive acid-catalyzed deprotection/cross-linking

Table 2: Typical baking conditions for a sulfonium triflate-based EUV photoresist.[4]

Signaling Pathways and Experimental Workflows Photoacid Generation and Catalytic Action

The following diagram illustrates the mechanism of photoacid generation from a sulfonium triflate PAG and its subsequent catalytic role in a chemically amplified resist.



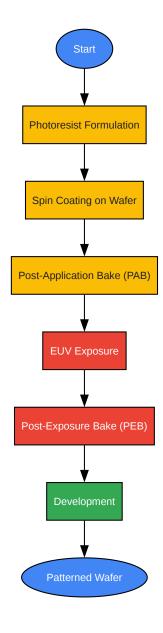


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Caption: Mechanism of photoacid generation and chemical amplification.

Experimental Workflow for EUV Lithography

The diagram below outlines the major steps in a typical EUV lithography process using a sulfonium triflate-based photoresist.





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Caption: Experimental workflow for EUV lithography.

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